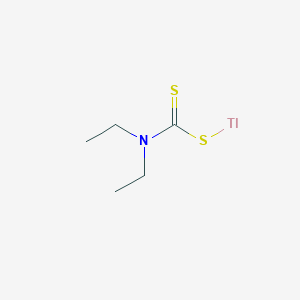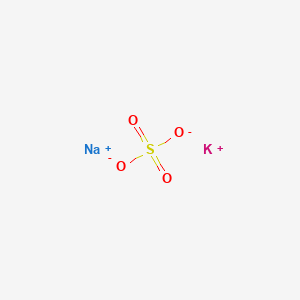
N,N-diethylcarbamodithioate; thallium(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylcarbamodithioate; thallium(1+) is a chemical compound with the CAS number 18756-72-4 . This compound is known for its unique properties and potential applications in various scientific fields. It is a coordination complex that involves thallium, a heavy metal, and a derivative of carbamic acid.
Vorbereitungsmethoden
The synthesis of carbamic acid, diethyldithio-, thallium complex typically involves the reaction of thallium salts with diethyldithiocarbamate. The reaction conditions often require a controlled environment to ensure the stability of the complex. Industrial production methods may involve the use of solvents and catalysts to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
N,N-diethylcarbamodithioate; thallium(1+) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,N-diethylcarbamodithioate; thallium(1+) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of certain materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of carbamic acid, diethyldithio-, thallium complex involves its interaction with molecular targets through coordination bonds. The thallium ion plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Vergleich Mit ähnlichen Verbindungen
N,N-diethylcarbamodithioate; thallium(1+) can be compared with other similar compounds, such as:
Carbamic acid derivatives: These include compounds like methyl carbamate and ethyl carbamate, which have different metal ions or organic groups attached.
Thallium complexes: These include other thallium coordination compounds with different ligands.
The uniqueness of carbamic acid, diethyldithio-, thallium complex lies in its specific combination of thallium and diethyldithiocarbamate, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
18756-72-4 |
|---|---|
Molekularformel |
C5H10NS2Tl |
Molekulargewicht |
352.7 g/mol |
IUPAC-Name |
N,N-diethylcarbamodithioate;thallium(1+) |
InChI |
InChI=1S/C5H11NS2.Tl/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
DZDXQECBERXVDV-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Tl+] |
Kanonische SMILES |
CCN(CC)C(=S)[S-].[Tl+] |
| 18756-72-4 | |
Synonyme |
Diethyldithiocarbamic acid thallium(I) salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
![2-Isobutylbenzo[d]thiazole](/img/structure/B96142.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)






